Methyl 2-chloro-5-isopropylbenzoate
Description
Methyl 2-chloro-5-isopropylbenzoate is a substituted benzoate ester characterized by a chlorine atom at the 2-position and an isopropyl group at the 5-position of the aromatic ring. This compound belongs to the methyl ester family, which is widely utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their stability and reactivity.
Properties
IUPAC Name |
methyl 2-chloro-5-propan-2-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)8-4-5-10(12)9(6-8)11(13)14-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWASXFDIDQKLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-isopropylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-5-isopropylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-isopropylbenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-5-isopropylbenzoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution is typically employed.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium is used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used; for example, reaction with an amine yields an amide.
Ester Hydrolysis: The major products are 2-chloro-5-isopropylbenzoic acid and methanol.
Oxidation: The major product is 2-chloro-5-isopropylbenzoic acid.
Scientific Research Applications
Methyl 2-chloro-5-isopropylbenzoate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand the effects of chlorinated benzoates on biological systems.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-isopropylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Methyl 2-chloro-5-isopropylbenzoate can be compared to other methyl esters with analogous substituents:
Key Observations :
- Steric Effects : The isopropyl group introduces significant steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to less hindered analogs like methyl benzoate .
- Functional Group Reactivity: Unlike Methyl-2-isocyano-5-chlorobenzoate (which has an isocyano group for click chemistry), this compound’s ester and chloro groups favor electrophilic aromatic substitution or hydrolysis reactions .
Chromatographic and Spectroscopic Behavior
Evidence from gas chromatography (GC) traces of diterpene methyl esters (e.g., sandaracopimaric acid methyl ester, Z-communic acid methyl ester) suggests that bulky substituents like isopropyl groups may increase retention times due to reduced volatility . This compound is expected to follow this trend, though direct chromatographic data are unavailable. Mass spectrometry fragmentation patterns for such compounds typically show peaks corresponding to loss of the methyl ester group (-32 g/mol) and chlorine isotopes (e.g., M+2 peak) .
Biological Activity
Methyl 2-chloro-5-isopropylbenzoate is an organic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C11H13ClO2
- Molecular Weight: 224.68 g/mol
- Boiling Point: Approximately 290 °C
- Density: 1.05 g/cm³
The presence of chlorine and isopropyl groups in its structure significantly influences its reactivity and biological interactions. The chlorine atom can participate in nucleophilic substitution reactions, while the isopropyl group contributes to hydrophobic characteristics, affecting the compound's bioavailability and interaction with biological molecules.
Mechanisms of Biological Activity
This compound may exert its biological effects through various mechanisms, including:
- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or metabolic disorders.
- Receptor Interaction: Its structural components may allow it to bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating a promising potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 200 |
| Bacillus subtilis | 50 |
Cytotoxicity Studies
In vitro cytotoxicity studies on cancer cell lines demonstrated that this compound can induce apoptosis in a dose-dependent manner. The compound was tested on human breast cancer cells (MCF-7), showing IC50 values around 30 µM after 48 hours of exposure. Flow cytometry analysis indicated that the compound triggers apoptotic pathways, making it a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
Another area of research focused on the anti-inflammatory properties of this compound. In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
